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Introduction

The Small Nuclear Ribonucleoprotein Polypeptides B and B' (SNRPB) are core protein
components of the spliceosome, the intricate molecular machinery responsible for pre-mRNA
splicing. Encoded by the SNRPB gene, these proteins are fundamental to the removal of
introns from precursor messenger RNA (pre-mRNA) and the ligation of exons, a critical step in
eukaryotic gene expression.[1][2] SNRPB is a component of the U1, U2, U4, U5, and U7 small
nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome.[1]
Given its essential role in basic cellular processes, SNRPB expression is ubiquitous across
human tissues, though levels can vary. Dysregulation of SNRPB has been implicated in various
diseases, including cancer, where it can influence tumorigenesis by altering splicing patterns of
key genes.[3][4][5] This document provides a comprehensive overview of SNRPB expression
across different human tissues, details the experimental protocols used for its quantification,
and illustrates its functional context.

Quantitative Expression of SNRPB in Human
Tissues

The expression of the SNRPB gene has been systematically quantified across a wide range of
normal human tissues through large-scale transcriptomic studies, primarily the Genotype-
Tissue Expression (GTEX) project and the Human Protein Atlas (HPA).[1][6] The data, typically
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reported as normalized transcripts per million (nTPM), reveals that SNRPB is expressed in all
analyzed tissues, consistent with its role as a housekeeping protein essential for cellular
function.

RNA-Seq Expression Data

The following table summarizes the consensus RNA expression levels of SNRPB from the HPA
and GTEx datasets, providing a quantitative landscape of its transcription across various
human tissues.[6]
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Tissue Group Tissue Expression (nTPM)
Brain/Nervous Cerebral Cortex 114.3
Hippocampal formation 108.0

Cerebellum 78.9

Endocrine Thyroid Gland 179.6
Adrenal Gland 142.1

Pancreas 140.7

Pituitary Gland 129.0

Respiratory Lung 148.5
Gastrointestinal Esophagus 200.2
Stomach 142.0

Duodenum 158.8

Small Intestine 149.2

Colon 151.7

Liver 103.5

Gallbladder 109.9

Renal/Urinary Kidney 126.9
Urinary Bladder 126.5

Reproductive Testis 85.1
Ovary 134.1

Uterus (Endometrium) 146.9

Placenta 142.0

Breast 108.9

Cardiovascular Heart Muscle 102.5
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Musculoskeletal Skeletal Muscle 69.1
Smooth Muscle 1271

Connective/Adipose Adipose Tissue 97.4
Integumentary Skin 139.7
Immune System Spleen 185.0
Lymph Node 2315

Tonsil 215.3

Bone Marrow 211.0

Thymus 200.0

Data sourced from the Human Protein Atlas, representing consensus normalized expression
from HPA and GTEx datasets.[6]

Protein Expression Summary

Immunohistochemistry (IHC) data from the Human Protein Atlas corroborates the RNA-seq
findings, showing general nuclear expression of the SNRPB protein across a majority of
tissues.[7] The protein is primarily localized to the nucleoplasm, which is consistent with its
function in pre-mRNA splicing.[7]

Signaling Pathways and Functional Context

SNRPB is a core component of the spliceosome. Its primary function is within the context of
snRNP biogenesis and the subsequent assembly of the spliceosome complex on pre-mRNA
transcripts.[1] The process involves the assembly of a heptameric ring of Sm proteins
(including SNRPB, SNRPD1, SNRPD2, SNRPD3, SNRPE, SNRPF, and SNRPG) onto the
SnRNA molecule.[1] This core sSnRNP particle is essential for the recognition of splice sites and
the catalytic activity of the spliceosome. Dysregulation of SNRPB can impact the splicing of
numerous genes, including those involved in critical signaling pathways such as the p53
pathway.[3][8]
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Role of SNRPB in Spliceosome Assembly
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SNRPB as a core component of the spliceosome machinery.
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Experimental Protocols

The quantification and localization of SNRPB in tissues rely on a set of core molecular biology
techniques. Below are detailed methodologies for these key experiments.

RNA Sequencing (RNA-Seq) for Gene Expression
Profiling

RNA-Seq is a high-throughput sequencing method used to quantify the transcriptome of a
sample.[9][10][11]

Methodology:

o RNA Extraction: Isolate total RNA from the tissue of interest using a TRIzol-based method or
a commercial kit. Ensure high-quality, intact RNA by assessing the RNA Integrity Number
(RIN) on an Agilent Bioanalyzer; a RIN > 7 is desirable.

o Library Preparation:

o Deplete ribosomal RNA (rRNA) from the total RNA sample.

o

Fragment the remaining RNA into smaller pieces.

[¢]

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

o

Synthesize the second strand of cDNA.

[e]

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

o

Amplify the library via PCR to generate a sufficient quantity for sequencing.

e Sequencing: Sequence the prepared library on a next-generation sequencing (NGS)
platform (e.g., lllumina NovaSeq).

o Data Analysis:

o Perform quality control on the raw sequencing reads (FASTQ files) using tools like
FastQC.
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o Trim adapter sequences and low-quality bases.

o Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-
aware aligner like STAR.

o Quantify gene expression by counting the number of reads mapping to each gene.

o Normalize the counts to account for sequencing depth and gene length, typically yielding
values in Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million
mapped reads (FPKM).

RNA-Seq Experimental Workflow

( 1. Tissue Sample )
( 2. RNA Extraction )

3. Library Preparation
(rRNA depletion, fragmentation,
cDNA synthesis, adapter ligation)

4. Next-Generation
Sequencing (NGS)

5. Data Analysis
(QC, Alignment, Quantification)

6. Normalized Gene
Expression (NTPM)

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

A generalized workflow for RNA-Seq analysis.

Quantitative Reverse Transcription PCR (qRT-PCR)

gRT-PCR is used to validate RNA-Seq data or to quantify the expression of a specific gene in a
smaller number of samples.[12][13]

Methodology:

o RNA Extraction and Quantification: Isolate total RNA as described for RNA-Seq. Quantify the
RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop),
checking the A260/A280 ratio (an ideal ratio is ~2.0).[12]

o cDNA Synthesis: Reverse transcribe 1-2 ug of total RNA into cDNA using a reverse
transcriptase enzyme and a mix of oligo(dT) and random primers.[13]

» (PCR Reaction Setup:

[e]

Prepare a master mix containing SYBR Green dye, DNA polymerase, dNTPs, and
reaction buffer.

[e]

Add forward and reverse primers specific to the SNRPB gene.

o

Add a reference ("housekeeping") gene primer set (e.g., GAPDH, ACTB) for normalization.

[¢]

Add the diluted cDNA template to the reaction wells.

o Real-Time PCR Amplification: Perform the gPCR on a real-time PCR instrument. The
thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles
of denaturation, annealing, and extension.

o Data Analysis: Determine the quantification cycle (Cq) for both SNRPB and the reference
gene. Calculate the relative expression of SNRPB using the AACq method, which
normalizes the target gene's expression to the reference gene.[14]
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gRT-PCR Experimental Workflow
1. RNA Extraction
& Quantification

2. cDNA Synthesis
(Reverse Transcription)

3. gPCR Reaction Setup

(Primers, SYBR Green, cDNA)

4. Real-Time PCR
Amplification

5. Data Analysis (AACQ)
& Relative Quantification
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Workflow for quantitative gene expression analysis by RT-PCR.

Western Blotting
Western blotting is a technique used to detect and semi-quantify a specific protein from a
complex mixture, such as a tissue lysate.[15][16][17]

Methodology:

¢ Protein Extraction: Homogenize the tissue sample in a lysis buffer (e.g., RIPA buffer)
containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the
supernatant containing the soluble proteins.
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Protein Quantification: Determine the protein concentration of the lysate using a colorimetric
assay such as the Bradford or BCA assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 ug) by boiling in SDS sample
buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose) via electroblotting.[18]

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking
buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[16][18]

Antibody Incubation:

o Incubate the membrane with a primary antibody specific to SNRPB, diluted in blocking
buffer, overnight at 4°C with gentle agitation.[17]

o Wash the membrane three times for 5-10 minutes each with TBST.

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that
recognizes the primary antibody for 1 hour at room temperature.[18]

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence
(ECL) substrate and visualize the protein bands using a chemiluminescence imaging
system. The intensity of the band corresponds to the amount of protein.
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Western Blotting Experimental Workflow
1. Protein Extraction
from Tissue

2. SDS-PAGE
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3. Protein Transfer
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Antibody Incubation
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Key steps in the Western Blotting protocol for protein detection.

Immunohistochemistry (IHC)

IHC is used to visualize the location and distribution of a specific protein within a tissue section.
[19]

Methodology:
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o Tissue Preparation:

o

Fix fresh tissue in 4% paraformaldehyde or 10% neutral buffered formalin.[19]

[¢]

Dehydrate the tissue through a series of graded ethanol washes.[20]

[¢]

Clear the tissue with xylene and embed it in paraffin wax.

[e]

Section the paraffin-embedded block into thin slices (4-5 pm) using a microtome and
mount them on glass slides.

o Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate them through a
graded series of ethanol washes to water.

» Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in
a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating them (e.g., using a microwave or
pressure cooker) to unmask the antigen epitopes.[19][20]

e Blocking:

o Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide.
[21]

o Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat
serum).

e Antibody Incubation:

o Incubate the slides with a primary antibody against SNRPB overnight at 4°C in a
humidified chamber.[21]

o Wash with buffer (e.g., PBS).

o Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-enzyme
complex (e.g., HRP).[21]

» Staining and Visualization:
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o Apply a chromogen substrate (e.g., DAB), which reacts with the enzyme to produce a
colored precipitate (typically brown) at the site of the antigen.

o Counterstain the tissue with hematoxylin to visualize cell nuclei (blue).
o Dehydrate the slides, clear with xylene, and mount with a coverslip.

o Visualize the staining under a light microscope to determine the localization and relative
abundance of the SNRPB protein.
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Immunohistochemistry (IHC-P) Workflow
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Workflow for IHC on paraffin-embedded tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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